

# ABBV-467 solubility and preparation for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583276

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## Application Notes and Protocols for ABBV-467

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **ABBV-467**, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).

## Physicochemical Properties

**ABBV-467** is a potent and selective MCL-1 inhibitor with a molecular weight of 1037.98 g/mol and a formula of C<sub>53</sub>H<sub>51</sub>Cl<sub>2</sub>FN<sub>6</sub>O<sub>9</sub>S.[1] It appears as a white to light yellow solid.[1]

Proper storage and handling of **ABBV-467** are crucial for maintaining its stability and activity.

Solvent	Solubility	Concentration	Special Considerations
DMSO	100 mg/mL	96.34 mM	Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]

Stock Solution Storage:

- Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1]
- At -80°C, the stock solution is stable for up to 6 months.[1][2]
- At -20°C, the stock solution is stable for up to 1 month.[1][2]
- Protect from light and store under a nitrogen atmosphere.[1][2]

## Mechanism of Action: MCL-1 Inhibition

**ABBV-467** is a selective inhibitor of MCL-1, a key anti-apoptotic protein in the B-cell lymphoma 2 (BCL-2) family.[2][3] In many cancers, particularly hematological malignancies, MCL-1 is overexpressed, which prevents the induction of apoptosis.[3][4] **ABBV-467** binds to MCL-1 with high affinity ( $K_i < 0.01$  nM), preventing it from sequestering pro-apoptotic proteins like BAK.[1][2] This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[5][6]

## Mechanism of Action of ABBV-467

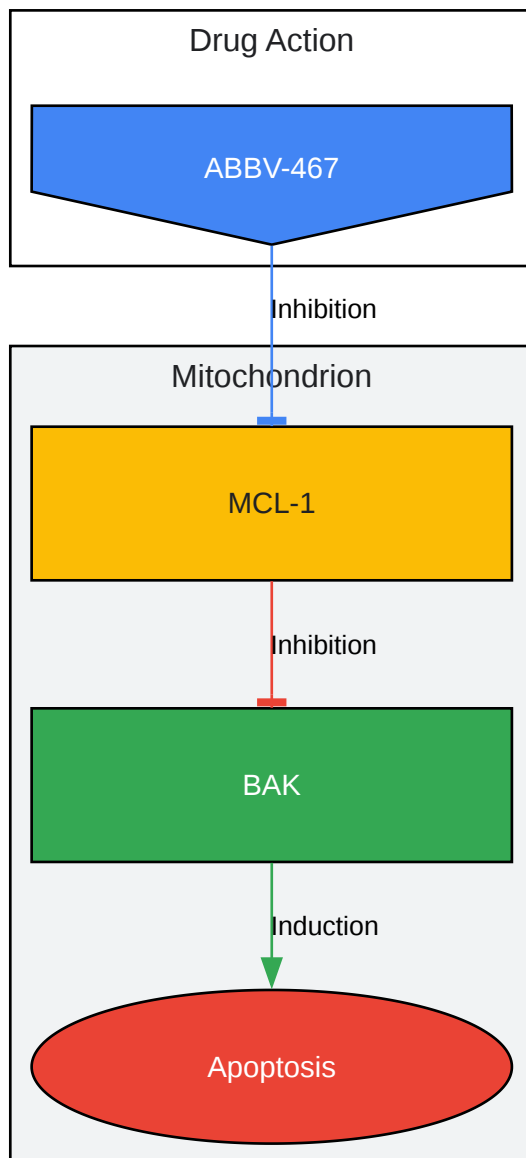
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Figure 1: **ABBV-467** inhibits MCL-1, leading to the activation of BAK and subsequent apoptosis.

## Experimental Protocols

### In Vitro Cell-Based Assays

This protocol outlines the preparation of **ABBV-467** for use in cell culture experiments to assess its cytotoxic and apoptotic effects.

#### Materials:

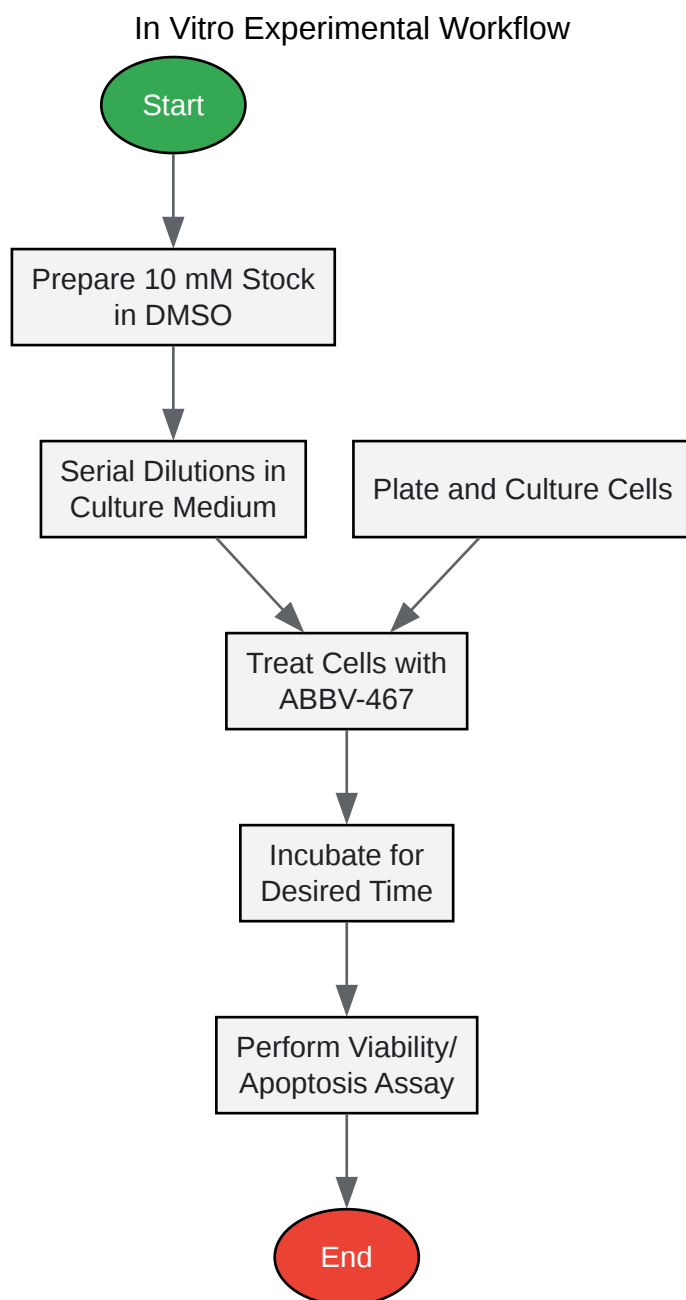
- **ABBV-467** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer and sonicator
- Appropriate cell culture medium and plates
- Cancer cell lines (e.g., AMO-1 for multiple myeloma, SKBR3 for breast cancer)[1][2]

#### Procedure:

- Preparation of Stock Solution (10 mM):
  - Aseptically weigh the required amount of **ABBV-467** powder.
  - Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 10.38 mg of **ABBV-467** in 1 mL of DMSO.
  - Vortex thoroughly and sonicate in a water bath until the compound is completely dissolved.[1]
  - Aliquot the stock solution into sterile microcentrifuge tubes and store as recommended.
- Preparation of Working Solutions:
  - Thaw an aliquot of the 10 mM stock solution at room temperature.
  - Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical concentration ranges for in vitro assays

are between 0.01 nM and 10  $\mu$ M.[\[1\]](#)[\[2\]](#)

- Ensure the final DMSO concentration in the cell culture medium is low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity.
- Cell Treatment:
  - Plate cells at the desired density and allow them to adhere overnight.
  - Replace the medium with fresh medium containing the various concentrations of **ABBV-467**.
  - Incubate the cells for the desired period (e.g., 24 hours).[\[1\]](#)[\[2\]](#)
  - Assess cell viability or apoptosis using appropriate assays (e.g., CellTiter-Glo®, Annexin V staining).



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Figure 2: Workflow for in vitro experiments with **ABBV-467**.

## In Vivo Animal Studies

This protocol describes the preparation and administration of **ABBV-467** for in vivo studies in mouse models of hematological malignancies.

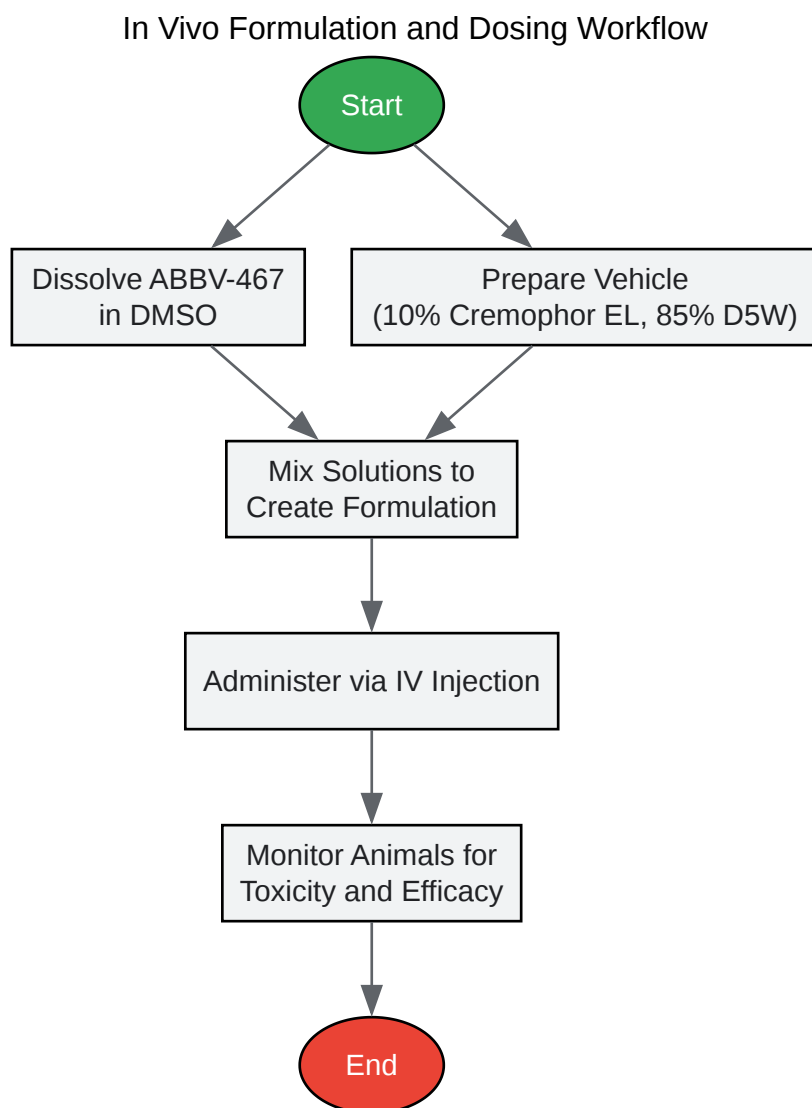
#### Materials:

- **ABBV-467** powder
- Anhydrous DMSO
- Cremophor EL
- Dextrose 5% in water (D5W)
- Sterile vials
- Syringes and needles for intravenous injection
- Animal models (e.g., NOD-SCID mice with multiple myeloma xenografts)[[1](#)]

#### Procedure:

- Formulation Preparation:
  - The recommended vehicle for intravenous (IV) administration is a mixture of 5% DMSO, 10% Cremophor EL, and 85% D5W.[[5](#)]
  - First, dissolve the required amount of **ABBV-467** powder completely in DMSO.[[5](#)]
  - In a separate sterile vial, mix the Cremophor EL and D5W.
  - Slowly add the **ABBV-467**/DMSO solution to the Cremophor EL/D5W mixture while vortexing to ensure a homogenous formulation.
- Dosing and Administration:
  - For multiple myeloma mouse models, effective doses have been reported at 6.25 mg/kg and 12.5 mg/kg.[[1](#)]
  - Administer the formulation via intravenous injection.[[1](#)]
  - A typical dosing schedule is once per week for 3 weeks.[[1](#)]

- Monitor the animals for any signs of toxicity and for tumor growth inhibition.[4]



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Figure 3: Workflow for in vivo experiments with **ABBV-467**.

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